![molecular formula C13H17NO2 B3049254 (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone CAS No. 19980-00-8](/img/structure/B3049254.png)
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone
Overview
Description
“(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone” is a compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol . This compound is of interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone” can be represented by the canonical SMILES string: C1CCN(CC1)C(=O)C2=CC=C(C=C2)O .Chemical Reactions Analysis
Piperidones have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The biological properties of the ketones were also determined by their stereochemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.25 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass is 205.110278721 g/mol, and its monoisotopic mass is 205.110278721 g/mol . The compound has a topological polar surface area of 40.5 Ų, a heavy atom count of 15, and a complexity of 216 .Scientific Research Applications
Crystal Structure Analysis
- Adducts Involving Piperidine Derivatives : The crystal structure of an adduct involving a piperidine derivative similar to (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone has been studied. This research highlighted the dihedral angles between the benzene ring and piperidine rings, providing insights into the molecular geometry of such compounds (Revathi et al., 2015).
Synthesis and Antimicrobial Properties
- Antimicrobial Potential : A study on the synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives revealed potential microbial activities equivalent to fexofenidine, indicating a significant area of research for antimicrobial applications (Ramudu et al., 2017).
Structural and Theoretical Analysis
- Structural and Thermal Studies : Investigations into the structure of piperidin-4-yl methanone derivatives, including X-ray diffraction and thermal analysis, have provided comprehensive details on their molecular structure and stability (Karthik et al., 2021).
Anticancer Research
- Antileukemic Activity : Research into piperidine derivatives has shown that certain compounds exhibit antiproliferative activity against human leukemia cells, demonstrating their potential in cancer treatment (Vinaya et al., 2011).
Neuroprotective Studies
- Neuroprotection : A series of aryloxyethylamine derivatives, related to piperidin-4-yl methanone, have been synthesized and evaluated for neuroprotective effects. Some compounds showed significant protection of PC12 cells, indicating potential in the treatment of neurological disorders (Zhong et al., 2020).
Enzyme Inhibition
- Enzyme Inhibitory Activities : Studies on thiophene-based heterocyclic compounds, including piperidin-1-yl methanone derivatives, have revealed their inhibitory activities against various enzymes, suggesting their potential use in medical applications (Cetin et al., 2021).
Imaging Applications
- SPECT Tracer Development : Research involving the synthesis and evaluation of piperidin-4-yl methanone derivatives for visualization of serotonin receptors in SPECT imaging demonstrates their applicability in diagnostic imaging (Blanckaert et al., 2005).
properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11,15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTIVBMLQJFUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437535 | |
Record name | 4-Piperidinemethanol, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone | |
CAS RN |
19980-00-8 | |
Record name | 4-Piperidinemethanol, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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